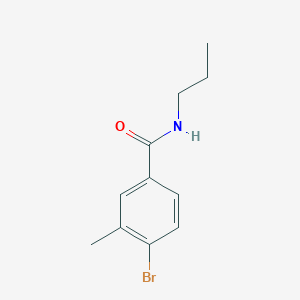

4-Bromo-3-methyl-N-propylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methyl-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDSLTWBJLWHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674376 | |

| Record name | 4-Bromo-3-methyl-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-79-2 | |

| Record name | 4-Bromo-3-methyl-N-propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methyl-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-methyl-N-propylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-methyl-N-propylbenzamide, a valuable research chemical. The document details its chemical identity, a robust synthetic pathway, predicted physicochemical and spectroscopic properties, potential applications in medicinal chemistry, and essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, enabling them to leverage the unique characteristics of this compound in their scientific endeavors.

Introduction and Chemical Identity

This compound is a substituted benzamide that holds potential as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of a bromine atom, a methyl group, and an N-propyl amide functionality on the benzene ring offers multiple sites for chemical modification, making it a versatile intermediate. Substituted benzamides are a well-established class of compounds with a wide range of biological activities, including antipsychotic and antidepressant effects, suggesting potential avenues for the application of this specific molecule.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1020252-79-2 | Pharmaffiliates |

| Molecular Formula | C11H14BrNO | Pharmaffiliates |

| Molecular Weight | 256.14 g/mol | Pharmaffiliates |

| IUPAC Name | This compound | Generated |

| Predicted Melting Point | Crystalline solid, specific range not experimentally determined. For comparison, N-tert-butyl-benzamide melts at 133-135 °C.[3] | Inferred |

| Predicted Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | Inferred |

| Storage Conditions | 2-8°C, Refrigerator | Pharmaffiliates |

Synthesis Protocol

A reliable synthetic route to this compound can be achieved through a three-step process commencing with the commercially available 4-Amino-3-methylbenzoic acid. The causality behind this experimental choice lies in the strategic installation of the bromo and N-propylamide functionalities in a controlled manner.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Bromo-3-methylbenzoic acid

The initial step involves a Sandmeyer reaction to replace the amino group of 4-Amino-3-methylbenzoic acid with a bromine atom. This classic and reliable transformation is well-documented for the synthesis of aryl bromides from anilines.[4]

Protocol:

-

Suspend 4-Amino-3-methylbenzoic acid (1.0 eq) in a mixture of aqueous hydrobromic acid (48%) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry to yield 4-Bromo-3-methylbenzoic acid.

Step 2: Synthesis of 4-Bromo-3-methylbenzoyl chloride

The carboxylic acid is then converted to the more reactive acyl chloride. Thionyl chloride or oxalyl chloride are common and effective reagents for this transformation. The use of an acyl chloride facilitates the subsequent amidation reaction.[5][6][7][8][9]

Protocol:

-

Reflux a mixture of 4-Bromo-3-methylbenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq) for 2-3 hours. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-Bromo-3-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 3: Synthesis of this compound

The final step is the amidation of 4-Bromo-3-methylbenzoyl chloride with propylamine. This is a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5][10][11][12][13]

Protocol:

-

Dissolve 4-Bromo-3-methylbenzoyl chloride (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of propylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons will appear as multiplets or doublets in the range of 7.0-8.0 ppm. - The N-H proton of the amide will be a broad singlet around 6.0-8.0 ppm. - The propyl group will show a triplet for the CH3 group around 0.9 ppm, a multiplet for the central CH2 group around 1.6 ppm, and a triplet for the CH2 group adjacent to the nitrogen around 3.3 ppm.[14] - The methyl group on the benzene ring will be a singlet around 2.4 ppm. |

| ¹³C NMR | - The carbonyl carbon of the amide will appear around 165-170 ppm. - Aromatic carbons will be in the range of 120-140 ppm. - The propyl group carbons will be in the range of 10-45 ppm. - The methyl group carbon will be around 20 ppm.[15] |

| IR Spectroscopy | - A strong C=O stretching vibration for the amide will be observed around 1630-1680 cm⁻¹.[15][16] - An N-H stretching vibration will be present around 3300-3500 cm⁻¹. - C-H stretching vibrations from the aromatic and alkyl groups will be in the range of 2850-3100 cm⁻¹.[17] - C-Br stretching will be observed in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | - The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[18][19][20][21][22] - Fragmentation will likely involve cleavage of the amide bond and loss of the propyl group. |

Potential Applications

As a substituted benzamide, this compound is a promising candidate for further investigation in several areas of research and development:

-

Medicinal Chemistry: Substituted benzamides are known to interact with dopamine receptors and have been developed as antipsychotic and antidepressant drugs.[1][2] The unique substitution pattern of this compound could lead to novel pharmacological properties.

-

Organic Synthesis: The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

-

Agrochemicals: Many commercial pesticides and herbicides contain a benzamide scaffold. This compound could serve as a starting material for the synthesis of new agrochemicals.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions should be based on the hazards associated with related substituted benzamides and brominated aromatic compounds.

General Hazards:

-

Irritation: May cause skin, eye, and respiratory tract irritation.[23][24][25][26][27]

-

Harmful if Swallowed: Ingestion may cause adverse health effects.[24][26][27]

-

Toxicity: Some substituted benzamides have been shown to have neurotoxic effects at high doses.[28]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a compound with significant potential for researchers in organic synthesis and drug discovery. This guide has outlined its key chemical information, a practical synthetic route, predicted analytical data, and important safety considerations. The versatile chemical nature of this molecule, coupled with the established biological importance of the benzamide scaffold, makes it a valuable tool for the development of novel compounds with a wide range of applications.

References

- Pani, L., Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- Hites, R. A. (1990). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 62(14), 1467-1471.

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Allylbenzamide. PubChem Compound Database. Retrieved from [Link]

- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.

- Szymańska, J. (2005). [Toxicological characteristic of neuroleptics--substituted benzamides]. Przeglad lekarski, 62(6), 646-649.

- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.

- Smith, C. R., et al. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

- The Royal Society of Chemistry. (2017).

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]

- Fisher Scientific. (2009).

- Apollo Scientific. (2023).

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Chemistry LibreTexts. (2023).

- Supporting Inform

- National Center for Biotechnology Information. (n.d.).

- New Jersey Department of Health. (n.d.). Benzamide Hazardous Substance Fact Sheet.

- Biosynth. (2022).

- SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- American Chemical Society. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

- Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.

- Khan Academy. (2010).

- American Chemical Society. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7.

- Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide.

- National Center for Biotechnology Information. (n.d.). N-Isopropylbenzamide.

- Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-.

- ChemicalBook. (2025). 4-Bromo-3-methylbenzoic acid.

- Fisher Scientific. (n.d.). Amide Synthesis.

- YouTube. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule.

- Sigma-Aldrich. (2025).

- ScienceLab.com. (n.d.).

- ResearchGate. (2025).

- National Center for Biotechnology Information. (n.d.). N-Methylbenzamide.

- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.

- Google Patents. (n.d.). Continuous production process of p-Methyl benzoyl chloride.

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.). N-BENZYLBENZAMIDE(1485-70-7) IR Spectrum.

- Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.

- ResearchGate. (n.d.). Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region.

- ChemSynthesis. (2025). N-tert-butyl-benzamide.

- PrepChem.com. (n.d.).

- Organic Syntheses. (n.d.). p-Nitrobenzoyl chloride.

Sources

- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-Bromo-3-methylbenzoic acid | 7697-28-1 [chemicalbook.com]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN105330531A - Continuous production process of p-Methyl benzoyl chloride - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. Amide Synthesis [fishersci.it]

- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. m.youtube.com [m.youtube.com]

- 23. fishersci.com [fishersci.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 25. nj.gov [nj.gov]

- 26. biosynth.com [biosynth.com]

- 27. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 28. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methyl-N-propylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 4-Bromo-3-methyl-N-propylbenzamide, a potentially valuable building block in medicinal chemistry and materials science. The presented methodology is grounded in established chemical principles and draws upon analogous transformations to ensure a high probability of success. This document is intended for an audience with a foundational understanding of synthetic organic chemistry.

Strategic Approach to Synthesis

The synthesis of this compound is most logically approached through a two-step sequence commencing with the commercially available 4-bromo-3-methylbenzoic acid. This strategy involves the initial activation of the carboxylic acid moiety to facilitate subsequent amidation.

The primary decision point in this synthetic design is the choice of activating agent for the carboxylic acid. Direct amide coupling methods are viable; however, for a reliable and high-yielding laboratory preparation, conversion to the more reactive acyl chloride is often the preferred route. This intermediate readily undergoes nucleophilic acyl substitution with n-propylamine to furnish the desired benzamide.

The overall synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. n-Propylamine is a flammable and corrosive liquid.

Step 1: Synthesis of 4-Bromo-3-methylbenzoyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis.[1] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1]

Protocol:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 eq.).

-

Suspend the acid in an excess of thionyl chloride (5-10 eq.). A co-solvent such as dichloromethane (DCM) can be used if solubility is an issue.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. This step should be performed with care, using a trap to capture the corrosive vapors.

-

The resulting crude 4-bromo-3-methylbenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.

| Reagent/Solvent | Molar Eq. | Purpose |

| 4-Bromo-3-methylbenzoic Acid | 1.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 5.0 - 10.0 | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst |

Step 2: Synthesis of this compound

The amidation of the acyl chloride with n-propylamine is typically a rapid and exothermic reaction. The use of a base is necessary to neutralize the hydrogen chloride generated during the reaction.

Protocol:

-

In a separate flask, dissolve n-propylamine (1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the amine solution to 0 °C in an ice bath.

-

Dissolve the crude 4-bromo-3-methylbenzoyl chloride from Step 1 in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

| Reagent/Solvent | Molar Eq. | Purpose |

| 4-Bromo-3-methylbenzoyl Chloride | 1.0 | Electrophile |

| n-Propylamine | 1.2 | Nucleophile |

| Triethylamine (TEA) | 1.5 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | - | Solvent |

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Predicted Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons will appear in the range of δ 7.2-7.8 ppm.

-

The N-H proton of the amide will likely appear as a broad singlet between δ 5.5-6.5 ppm.

-

The methyl group on the aromatic ring will be a singlet around δ 2.4 ppm.

-

The propyl group protons will exhibit characteristic multiplets: a triplet for the terminal methyl group (~δ 0.9 ppm), a sextet for the central methylene group (~δ 1.6 ppm), and a quartet (or triplet of triplets) for the methylene group attached to the nitrogen (~δ 3.3 ppm).

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

The carbonyl carbon will be observed around δ 167-169 ppm.

-

Aromatic carbons will appear in the region of δ 120-140 ppm.

-

The propyl group carbons will be in the range of δ 11-42 ppm.

-

The methyl group on the aromatic ring will be around δ 20-22 ppm.

-

-

IR (KBr, cm⁻¹):

-

N-H stretch: ~3300 cm⁻¹

-

C=O stretch (amide I): ~1640 cm⁻¹

-

N-H bend (amide II): ~1540 cm⁻¹

-

C-Br stretch: ~600-700 cm⁻¹

-

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ and [M+2]⁺ will be observed in an approximate 1:1 ratio due to the presence of the bromine atom.

-

Mechanistic Insights

The key transformations in this synthesis are the nucleophilic acyl substitution reactions.

Acyl Chloride Formation

The reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride proceeds through a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. The catalytic amount of DMF accelerates the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.

Amidation

The amidation step is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of n-propylamine attacks the electrophilic carbonyl carbon of the 4-bromo-3-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The base present in the reaction mixture neutralizes the HCl byproduct.

Caption: Simplified mechanism of the amidation reaction.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The use of readily available starting materials and well-established reaction conditions makes this protocol suitable for a wide range of research and development applications. Careful execution of the experimental procedures and appropriate purification techniques are key to obtaining the target compound in high purity.

References

-

Chemguide. (n.d.). Preparation of Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

-

Organic Syntheses. (1958). 2-Bromo-3-methylbenzoic acid. 38, 11. DOI: 10.15227/orgsyn.038.0011. Retrieved from [Link]

-

PrepChem. (2024). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(11), 133-146. Retrieved from [Link]

Sources

The Diverse Biological Activities of Substituted Benzamides: A Technical Guide for Drug Discovery Professionals

Substituted benzamides represent a versatile and highly valuable scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities. The inherent chemical tractability of the benzamide core allows for fine-tuning of its physicochemical and pharmacokinetic properties through targeted substitutions, leading to compounds with potent and selective effects on various biological targets. This in-depth technical guide provides a comprehensive overview of the biological activities of substituted benzamides, with a particular focus on their roles as antipsychotic, antiemetic, and anticancer agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, quantitative biological data, detailed experimental protocols, and visual representations of relevant pathways and workflows to serve as a practical resource in the field of drug discovery and development.

The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom, is a cornerstone of many pharmaceuticals.[1] The journey of benzamides in medicine began with the discovery of their diverse pharmacological properties, ranging from anti-inflammatory and analgesic effects to their profound impact on the central nervous system.[1] The versatility of this scaffold lies in the ability to introduce various substituents at different positions of the aromatic ring and the amide nitrogen, thereby modulating the molecule's interaction with specific biological targets. This targeted modification is the key to unlocking the diverse therapeutic potential of this class of compounds.

Antipsychotic Activity: Modulating Dopaminergic Pathways

A significant class of substituted benzamides exerts its therapeutic effects by acting as antagonists at dopamine receptors, particularly the D2 and D3 subtypes.[2][3] This activity is central to their use as antipsychotic medications for treating conditions like schizophrenia.[4][5]

Mechanism of Action: D2/D3 Receptor Antagonism

The antipsychotic effects of substituted benzamides are primarily attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By antagonizing D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

Furthermore, many substituted benzamides exhibit high affinity for the D3 receptor subtype, which is also implicated in the pathophysiology of schizophrenia.[2] The precise role of D3 receptor antagonism is still under investigation, but it is thought to contribute to the overall antipsychotic efficacy and potentially offer benefits for negative symptoms and cognitive deficits.

Structure-Activity Relationship (SAR) Insights

The affinity and selectivity of substituted benzamides for dopamine receptor subtypes are heavily influenced by the nature and position of their substituents. Key SAR observations include:

-

Pyrrolidinyl Moiety: The presence of a substituted pyrrolidinyl group is a common feature in many potent D2/D3 antagonists. The stereochemistry of this ring can significantly impact binding affinity.[2]

-

Benzoyl Substituents: Modifications on the benzoyl ring, such as the introduction of methoxy and chloro groups, can modulate receptor affinity and selectivity. For instance, the cyclopropylcarbonylamino group at the 4-position of the benzamide nucleus has been shown to confer high affinity for D3 and D4 receptors.[2]

-

N-Substituents: The substituent on the nitrogen of the pyrrolidinyl group plays a crucial role in determining the affinity for D2, D3, and D4 receptors and the selectivity between these subtypes.[2]

Quantitative Biological Data: Receptor Binding Affinities

The potency of substituted benzamides as dopamine receptor antagonists is typically quantified by their binding affinity (Ki) values. Lower Ki values indicate higher binding affinity.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |

| Amisulpride (racemic) | 1.1 ± 0.12 | 44 ± 3 | [6] |

| (S)-Amisulpride | - | - | [6] |

| (R)-Amisulpride | - | - | [6] |

| YM-43611 | - | 21 | [2] |

Note: More comprehensive data is needed to populate this table fully.

Antiemetic and Prokinetic Activity: Targeting Serotonin and Dopamine Receptors

Certain substituted benzamides, most notably metoclopramide and its derivatives, are widely used for their antiemetic and prokinetic properties.[7][8][9] Their mechanism of action in this context is more complex, involving interactions with both dopamine and serotonin receptors.

Dual Mechanism of Action

The antiemetic effects of these benzamides are mediated by:

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is a key area for sensing emetic stimuli in the blood.[7]

-

Serotonin 5-HT3 Receptor Antagonism: Antagonism of 5-HT3 receptors in the gut and the central nervous system. 5-HT3 receptors are involved in the vomiting reflex.[10]

The prokinetic effects, which enhance gastrointestinal motility, are primarily attributed to their agonist activity at serotonin 5-HT4 receptors in the gut.[11][12][13][14][15] This activation facilitates the release of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract.[13]

Quantitative Biological Data: Receptor Affinities and Efficacy

| Compound | 5-HT3 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Antiemetic ID50 (µg/kg, p.o. in ferrets) | Reference |

| Metoclopramide | - | - | - | [2][16] |

| AS-8112 | - | - | 27.1 (cisplatin-induced) | [2] |

| (S)-28 | 0.19 | - | 9 (cisplatin-induced) | [10] |

Note: More comprehensive data is needed to populate this table fully.

Anticancer Activity: Targeting Histone Deacetylases (HDACs)

A growing body of evidence highlights the potential of substituted benzamides as anticancer agents, primarily through their ability to inhibit histone deacetylases (HDACs).[5][17][18][19][20] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][17][18][20]

Mechanism of Action: HDAC Inhibition

HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[5][17][18][20] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[18] Benzamide-based HDAC inhibitors typically contain a zinc-binding group that chelates the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[8][20][21] This inhibition leads to the accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells.[17][18]

Structure-Activity Relationship (SAR) Insights

The design of potent and selective benzamide HDAC inhibitors involves optimizing three key structural components:

-

Zinc-Binding Group (ZBG): The ortho-aminoanilides are a common ZBG in this class, where the amino and carbonyl groups chelate the zinc ion in the HDAC active site.[8]

-

Linker: A linker of appropriate length and rigidity connects the ZBG to the cap group, occupying the hydrophobic channel of the enzyme's active site.

-

Cap Group: A surface-recognition moiety that interacts with residues at the rim of the active site, contributing to isoform selectivity.[17]

Quantitative Biological Data: Cytotoxicity in Cancer Cell Lines

The anticancer activity of substituted benzamides is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Entinostat (MS-275) | MCF-7 | Breast Adenocarcinoma | Not specified | [1] |

| Entinostat (MS-275) | A549 | Lung Carcinoma | Not specified | [1] |

| Compound 5 | A549 | Lung Adenocarcinoma | 10.67 ± 1.53 | [22] |

| Compound 5 | C6 | Rat Glioma | 4.33 ± 1.04 | [22] |

| Compound 1 | HCT116 | Colon Cancer | 22.4 | [23] |

| Compound 2 | HCT116 | Colon Cancer | 0.34 | [23] |

Experimental Protocols: A Self-Validating System

The following protocols provide detailed methodologies for key assays used to evaluate the biological activity of substituted benzamides. The rationale behind critical steps is explained to ensure a thorough understanding of the experimental design.

Dopamine Receptor Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to dopamine receptors expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound. The use of a radiolabeled ligand provides high sensitivity for detecting binding events.[24][25]

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the dopamine receptor of interest (e.g., D2 or D3).

-

Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at high speed to pellet the membranes.

-

Wash the membrane pellet several times with fresh buffer to remove cytosolic components.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

Rationale: Isolating the cell membranes is crucial as this is where the transmembrane dopamine receptors are located. The washing steps are necessary to remove any endogenous substances that might interfere with the binding assay.

-

-

Binding Reaction:

-

In a 96-well plate, add the following components in order:

-

Assay buffer

-

Test compound at various concentrations (or vehicle for total binding)

-

A known dopamine receptor antagonist (e.g., haloperidol) for determining non-specific binding

-

Radiolabeled ligand (e.g., [³H]-spiperone or [³H]-raclopride) at a concentration near its Kd.

-

Membrane preparation.

-

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Rationale: The competition between the unlabeled test compound and the radiolabeled ligand for the receptor binding sites is the core of this assay. The non-specific binding control is essential to differentiate between binding to the receptor and binding to other components of the membrane preparation.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

Rationale: Rapid filtration is necessary to separate the bound from the unbound radioligand before significant dissociation of the ligand-receptor complex can occur. The scintillation cocktail converts the radioactive decay into light, which is then detected by the counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

-

HDAC Activity Assay (Fluorometric)

Principle: This assay measures the activity of HDAC enzymes by using a fluorogenic substrate. The substrate is a peptide containing an acetylated lysine residue and a quenched fluorophore. Upon deacetylation by HDAC, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.[4][24]

Protocol:

-

Reagent Preparation:

-

Prepare the HDAC substrate, developer enzyme, and assay buffer according to the kit manufacturer's instructions.

-

Prepare a dilution series of the test compound.

-

Rationale: Using a commercially available kit ensures consistency and provides validated reagents. The dilution series of the test compound is necessary to determine the dose-dependent inhibitory effect.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the following components:

-

Assay buffer

-

HDAC enzyme (e.g., purified recombinant HDAC or nuclear extract)

-

Test compound at various concentrations (or vehicle for control)

-

-

Pre-incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate the plate at 37°C for a specified time.

-

Rationale: The pre-incubation step ensures that the inhibitor has sufficient time to bind to the HDAC enzyme before the substrate is introduced. The incubation at 37°C provides optimal conditions for enzyme activity.

-

-

Development and Detection:

-

Stop the deacetylation reaction by adding the developer enzyme.

-

Incubate the plate at room temperature to allow for the cleavage of the deacetylated substrate and the release of the fluorophore.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Rationale: The developer enzyme is specific for the deacetylated form of the substrate, ensuring that the fluorescent signal is directly proportional to the HDAC activity.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The solubilization of these crystals is a critical step for accurate measurement.[6][23][26][27]

Protocol:

-

Cell Seeding and Treatment:

-

Seed the cancer cell line of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted benzamide compound for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

Rationale: Optimizing the cell seeding density is crucial to ensure that the cells are in the logarithmic growth phase during the experiment. The treatment duration should be sufficient to observe the cytotoxic effects of the compound.

-

-

MTT Incubation:

-

After the treatment period, remove the culture medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the MTT to formazan.

-

Rationale: The incubation time with MTT should be optimized for each cell line to ensure sufficient formazan production without causing cytotoxicity from the MTT itself.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium from the wells.

-

Add a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]

-

Gently shake the plate to ensure complete dissolution of the crystals.

-

Rationale: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. The choice of solvent can depend on the cell line and should be optimized.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

-

Future Perspectives and Conclusion

The substituted benzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by this class of compounds underscore their importance in medicinal chemistry. Future research will likely focus on:

-

Improving Selectivity: Designing more selective inhibitors to minimize off-target effects and improve the safety profile of these drugs.

-

Exploring New Targets: Investigating the potential of substituted benzamides to modulate other biological targets beyond those already established.

-

Combination Therapies: Evaluating the efficacy of substituted benzamides in combination with other therapeutic agents to overcome drug resistance and enhance treatment outcomes, particularly in oncology.

References

-

Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

-

Assie, M. B., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of medicinal chemistry, 41(16), 2894–2909. [Link]

-

Briejer, M. R., et al. (1993). Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors. Naunyn-Schmiedeberg's archives of pharmacology, 347(4), 464–470. [Link]

-

Farde, L., et al. (1992). PET-characterization of D2-dopamine receptor binding in neuroleptic-naive schizophrenic patients. Archives of general psychiatry, 49(7), 538–544. [Link]

-

Desta, Z., et al. (2002). The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6. Drug metabolism and disposition: the biological fate of chemicals, 30(3), 336–343. [Link]

-

Rungta, R. L., et al. (2015). A schematic diagram describing how in vitro drug screening and delivery systems can be utilised as constituents toward novel microfluidic generated drug screening platforms, termed as “droplet incubators”. ResearchGate. [Link]

-

Lindsley, C. W., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS omega, 4(8), 13356–13363. [Link]

-

R&D Systems. (n.d.). HDAC Cell-Based Assay Kit. Bio-Techne. [Link]

-

Kapur, S. (2004). A pictorial depiction of the hypothesis linking dopamine to psychosis and antipsychotics. ResearchGate. [Link]

-

Wikipedia contributors. (2023, November 29). Prokinetic agent. In Wikipedia, The Free Encyclopedia. [Link]

-

Gholipour, T., et al. (2011). Determination of median effective doses (ED50) of metoclopramide and ketamine administered concomitantly for induction of sedation (drooping of the head and closed eyelids) and sleep (loss of righting reflex) in chicks by the up-and-down method. ResearchGate. [Link]

-

AstraZeneca. (2018). Combinations screening workflow overview from experimental design to data interpretation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Dopamine receptor antagonists. ResearchGate. [Link]

-

Bolden, J. E., et al. (2006). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. The international journal of biochemistry & cell biology, 38(11), 1817–1827. [Link]

-

Nasser, Y., & Zelt, C. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Gastroenterology insights, 14(3), 340–348. [Link]

-

Di Felice, G. (2013, December 16). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanism of action of HDAC inhibitors. ResearchGate. [Link]

-

Quigley, E. M. (2011). Prokinetics in the Management of Functional Gastrointestinal Disorders. Journal of neurogastroenterology and motility, 17(1), 33–40. [Link]

-

Stahl, S. M. (2016, July 9). The Four Dopamine Pathways Relevant to Antipsychotics Pharmacology. Stahl's Essential Psychopharmacology. [Link]

-

Gidda, J. S., et al. (1991). Development of high-affinity 5-HT3 receptor antagonists. 1. Initial structure-activity relationship of novel benzamides. Journal of medicinal chemistry, 34(11), 3342–3347. [Link]

-

Ingawale, S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Prachayasittikul, V., et al. (2013). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Letters in applied microbiology, 56(2), 143–149. [Link]

-

StatPearls. (2023, July 31). Metoclopramide. StatPearls Publishing. [Link]

-

Jenner, P., & Marsden, C. D. (1981). Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs. Acta psychiatrica Scandinavica. Supplementum, 291, 109–123. [Link]

-

Celtarys Research. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research. [Link]

-

Wikipedia contributors. (2024, January 17). Dopamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Deranged Physiology. (2022, October 28). Classification of antiemetics. Deranged Physiology. [Link]

-

ResearchGate. (n.d.). Schematic representation of dopaminergic signal in healthy and pathologic condition, in which the hypothetical role of cariprazine is highlighted DA: Dopamine. ResearchGate. [Link]

-

de Castilho, R. F., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Letters in applied microbiology, 58(2), 143–149. [Link]

-

Cleveland Clinic. (2024, April 26). Prokinetic Agents. Cleveland Clinic. [Link]

-

Seto, E., & Yoshida, M. (2014). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International journal of molecular sciences, 15(4), 6341–6361. [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]

-

Anesthesia Key. (2016, September 18). Antacids, Gastrointestinal Prokinetics, and Proton Pump Inhibitors. Anesthesia Key. [Link]

-

Magellan Rx Management. (2014, December 22). Therapeutic Class Overview Antiemetics (5-HT3 Receptor Antagonists and Combinations). Magellan Rx Management. [Link]

-

Johns Hopkins INBT. (2014, July 31). In Vitro Models for Drug Testing [Video]. YouTube. [Link]

-

Bentley, D. J. (2024). Flowchart illustrating the workflow of the experimental design development and evaluation. ResearchGate. [Link]

-

Yonyx. (2018, November 7). Using Flowcharts to Convey Methods and Results of Lab Tests. Yonyx. [Link]

-

ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. [Link]

-

Zhang, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(10), 1056-1065. [Link]

Sources

- 1. revvity.com [revvity.com]

- 2. The broad-spectrum anti-emetic activity of AS-8112, a novel dopamine D2, D3 and 5-HT3 receptors antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prokinetic agent - Wikipedia [en.wikipedia.org]

- 13. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antacids, Gastrointestinal Prokinetics, and Proton Pump Inhibitors | Anesthesia Key [aneskey.com]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Dopamine - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 25. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 26. journals.asm.org [journals.asm.org]

- 27. scielo.br [scielo.br]

Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Pharmacological Applications of Bromo-Methyl-Benzamide Derivatives

The benzamide moiety, characterized by a carboxamide group attached to a benzene ring, represents a cornerstone in modern medicinal chemistry. Its structural simplicity, synthetic accessibility, and remarkable ability to form key hydrogen bonds with biological targets have established it as a "privileged scaffold." This means it is a recurring molecular framework found in a multitude of clinically successful drugs across diverse therapeutic areas.[1][2] Benzamide derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][3]

The strategic modification of this core structure through the introduction of specific substituents is a fundamental approach in drug discovery to fine-tune a compound's biological activity, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Among the most effective modifications are halogenation and alkylation. The introduction of a bromine atom can enhance membrane permeability, improve binding affinity through halogen bonding, and block sites of metabolism, thereby increasing the drug's half-life.[4] Similarly, adding a methyl group can provide steric hindrance to influence binding conformation, enhance lipophilicity, and serve as a probe for exploring the topology of a receptor's binding pocket.

This guide provides a comprehensive technical review of bromo-methyl-benzamide derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, dissect the intricate structure-activity relationships (SAR) that govern their efficacy, and explore their diverse pharmacological applications, supported by detailed protocols and mechanistic insights.

Part 1: Synthetic Methodologies for Bromo-Methyl-Benzamide Derivatives

The construction of bromo-methyl-benzamide derivatives primarily relies on the robust and versatile formation of an amide bond. The choice of synthetic route is dictated by the availability of starting materials, desired purity, scalability, and the chemical tolerance of other functional groups on the reacting molecules.

Classical Approach: Acyl Chloride-Mediated Amidation

The most direct and widely used method involves the coupling of a bromo-methyl-substituted benzoic acid with an appropriate amine. To facilitate this reaction, the carboxylic acid is typically "activated" by converting it into a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective for this transformation. The resulting acyl chloride is highly electrophilic and reacts readily with the nucleophilic amine to form the stable amide bond. A base, such as triethylamine (TEA) or pyridine, is often included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

This method is favored for its high yields and reliability. The causality behind its effectiveness lies in the conversion of the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group (-Cl), dramatically lowering the activation energy of the subsequent nucleophilic attack by the amine.

Sources

Methodological & Application

Application Notes and Protocols for 4-Bromo-3-methyl-N-propylbenzamide

This comprehensive guide provides detailed experimental protocols and technical insights for the synthesis, purification, characterization, and potential applications of 4-Bromo-3-methyl-N-propylbenzamide. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

N-substituted benzamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The structural motif of this compound incorporates several key features: a substituted benzene ring, an amide linkage, and a propyl group. The bromine atom offers a site for further chemical modification, such as cross-coupling reactions, while the methyl group influences the electronic and steric properties of the aromatic ring. The N-propyl group can contribute to the molecule's lipophilicity and interaction with biological targets. This guide details the laboratory-scale preparation and characterization of this compound, providing a foundation for its use in research and development.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 4-bromo-3-methylbenzoic acid. The second step is the amidation of this carboxylic acid with propylamine.

Part 1: Synthesis of 4-Bromo-3-methylbenzoic acid

There are two primary synthetic routes to obtain 4-bromo-3-methylbenzoic acid:

Route A: Direct Bromination of 3-Methylbenzoic Acid

This method involves the electrophilic aromatic substitution of 3-methylbenzoic acid. The methyl group is an ortho-, para-director; however, direct bromination can lead to a mixture of isomers, necessitating careful purification.

Route B: Sandmeyer Reaction of 4-Amino-3-methylbenzoic Acid

A more regioselective approach is the Sandmeyer reaction, starting from 4-amino-3-methylbenzoic acid.[2] This method provides better control over the position of the bromine atom.

A common method for the synthesis of 4-amino-3-methylbenzoic acid is the reduction of 3-methyl-4-nitrobenzoic acid.[3]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Methyl-4-nitrobenzoic acid | 181.15 | 18.1 g | 0.1 |

| Palladium on Carbon (10%) | - | 0.5 g | - |

| Methanol | 32.04 | 200 mL | - |

| Hydrogen Gas | 2.02 | Balloon | Excess |

Step-by-Step Procedure:

-

To a 500 mL flask, add 3-methyl-4-nitrobenzoic acid and methanol.

-

Carefully add 10% palladium on carbon to the suspension.

-

Secure a hydrogen-filled balloon to the flask.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Amino-3-methylbenzoic acid | 151.16 | 15.1 g | 0.1 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Hydrobromic Acid (48%) | 80.91 | 40 mL | ~0.35 |

| Copper(I) Bromide (CuBr) | 143.45 | 15.8 g | 0.11 |

| Water | 18.02 | 100 mL | - |

Step-by-Step Procedure:

-

In a 500 mL beaker, dissolve 4-amino-3-methylbenzoic acid in a solution of hydrobromic acid and water.

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-bromo-3-methylbenzoic acid.

Part 2: Amidation of 4-Bromo-3-methylbenzoic acid

The final step is the formation of the amide bond between 4-bromo-3-methylbenzoic acid and propylamine. This is typically achieved using a coupling agent to activate the carboxylic acid.[4]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromo-3-methylbenzoic acid | 215.04 | 2.15 g | 0.01 |

| Propylamine | 59.11 | 0.71 g (0.97 mL) | 0.012 |

| EDC hydrochloride | 191.70 | 2.30 g | 0.012 |

| HOBt | 135.12 | 1.62 g | 0.012 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.4 mL | 0.02 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Step-by-Step Procedure:

-

Dissolve 4-bromo-3-methylbenzoic acid in dichloromethane in a round-bottom flask.

-

Add HOBt and DIPEA to the solution and stir for 10 minutes.

-

Add EDC hydrochloride to the mixture and stir for another 15 minutes at room temperature.

-

Add propylamine to the reaction mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization

Purification

The crude this compound can be purified by the following methods:

-

Recrystallization: A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to recrystallize the product.

-

Column Chromatography: Flash chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective method for obtaining a highly pure product.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the N-H proton of the amide, and the protons of the propyl group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, the methyl carbon, and the carbons of the propyl group.

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2 - 7.8 | m | 3H |

| Amide N-H | ~6.0 | br s | 1H |

| -CH₂- (propyl, adjacent to N) | 3.2 - 3.4 | q | 2H |

| Aromatic-CH₃ | ~2.4 | s | 3H |

| -CH₂- (propyl, middle) | 1.5 - 1.7 | sextet | 2H |

| -CH₃ (propyl) | 0.9 - 1.0 | t | 3H |

Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

| Carbon | Chemical Shift (ppm) |

| C=O (amide) | ~167 |

| Aromatic C-Br | ~123 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C=O | ~137 |

| Aromatic C-CH₃ | ~140 |

| -CH₂- (propyl, adjacent to N) | ~42 |

| Aromatic-CH₃ | ~23 |

| -CH₂- (propyl, middle) | ~22 |

| -CH₃ (propyl) | ~11 |

The IR spectrum will provide information about the functional groups present in the molecule.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3300 - 3500 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (amide I) | 1630 - 1680 | Strong |

| N-H bend (amide II) | 1510 - 1570 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.

-

Expected Molecular Ion Peak (M⁺): For C₁₁H₁₄BrNO, the expected m/z will be approximately 255.03 and 257.03 due to the isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

Potential Applications in Drug Discovery

N-substituted benzamides are a well-established class of compounds with diverse biological activities.[1] this compound, as a novel chemical entity, could be explored for various therapeutic applications, including:

-

Anticancer Agents: Many benzamide derivatives have shown potent anticancer activity through various mechanisms, such as inhibition of histone deacetylases (HDACs) or tubulin polymerization.[3]

-

Antimicrobial Agents: Substituted benzamides have been investigated for their antibacterial and antifungal properties.

-

Central Nervous System (CNS) Active Agents: The benzamide scaffold is present in several drugs targeting CNS disorders.

The presence of the bromine atom provides a convenient handle for the synthesis of a library of analogs through cross-coupling reactions, enabling structure-activity relationship (SAR) studies.

Safety Precautions

Hazard Identification and Handling:

-

4-Bromo-3-methylbenzoic acid: Irritating to the eyes, respiratory system, and skin.[5]

-

Propylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

EDC/HOBt: Can be irritating and harmful if swallowed or inhaled.

-

DIPEA: Flammable and corrosive.

-

Dichloromethane: Suspected of causing cancer.

Personal Protective Equipment (PPE):

-

Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

-

All manipulations should be performed in a well-ventilated fume hood.

Waste Disposal:

-

Dispose of all chemical waste according to institutional and local regulations.

Diagrams

Caption: Chemical properties of this compound.

References

Sources

Application Notes & Protocols: A Framework for In Vitro Assay Development for 4-Bromo-3-methyl-N-propylbenzamide

Introduction

4-Bromo-3-methyl-N-propylbenzamide is a synthetic compound recognized as a valuable tool for chemical research.[1] While its specific biological targets are not yet fully elucidated in publicly available literature, the benzamide scaffold is a privileged structure in medicinal chemistry. Derivatives of benzamide have shown a wide range of biological activities, including roles as tubulin polymerization inhibitors, glucokinase activators, and carbonic anhydrase inhibitors.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of this compound.

This guide is structured to provide a logical, scientifically-grounded workflow, from initial target hypothesis to detailed, validated protocols. We will operate under the running hypothesis that, based on structural similarities to other known transient receptor potential vanilloid 1 (TRPV1) modulators, this compound may interact with this target.[5][6] TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation and inflammation, making it a significant therapeutic target.[5][6][7]

Our approach will be three-tiered:

-

Primary Assays: High-throughput screening (HTS)-compatible assays to determine initial activity and cytotoxicity.

-

Secondary Assays: Mechanistic studies to confirm direct target engagement and elucidate the mode of action.

-

Assay Validation: A framework for ensuring the developed assays are robust, reproducible, and fit for purpose, in line with principles outlined by regulatory bodies such as the FDA.[8][9][10][11][12]

Part 1: Foundational Assays: Cytotoxicity and Initial Screening

Before assessing the specific activity of a novel compound, it is crucial to determine its general effect on cell viability. This contextualizes any observed target-specific effects and flags potential off-target toxicity early in the discovery process.[13]

Rationale for Cytotoxicity Profiling

A compound that indiscriminately kills cells can appear as a "hit" in many assays. Therefore, a cytotoxicity profile across relevant cell lines is essential. We will utilize a luminescence-based ATP assay for its high sensitivity and compatibility with HTS formats.[14][15][16] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely accepted method that determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[14]

Experimental Protocol: Luminescent Cell Viability Assay

This protocol is optimized for a 96-well plate format but can be adapted for 384-well plates.

Materials:

-

HEK-293 cells (or a panel of relevant cell lines)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates suitable for luminescence measurements

-

Multichannel pipette

-

Luminometer

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture HEK-293 cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of an opaque-walled 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" control (medium only).

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer with an integration time of 0.5 to 1 second per well.

-

Data Analysis and Presentation

The data should be analyzed to determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).

Data Analysis Steps:

-

Subtract the average luminescence of the "no-cell" control from all other wells.

-

Normalize the data by setting the average luminescence of the "vehicle control" wells to 100% viability.

-

Plot the normalized cell viability (%) against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) curve to determine the CC50 value.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 95.6 ± 4.8 |

| 10 | 89.3 ± 6.2 |

| 50 | 52.1 ± 5.5 |

| 100 | 15.7 ± 3.9 |

| CC50 (µM) | ~50 |

Part 2: Primary Screening for TRPV1 Modulation

Based on our hypothesis, a primary screen will be conducted to determine if this compound modulates TRPV1 activity. A calcium influx assay using a fluorescent indicator is a robust and widely used method for this purpose.[6][7][17] This assay measures changes in intracellular calcium concentration upon channel activation.

Rationale for Calcium Influx Assay

TRPV1 is a non-selective cation channel, and its activation leads to an increase in intracellular calcium.[6] By using a calcium-sensitive fluorescent dye like Fluo-4 AM, we can monitor the activity of the channel in a cell-based system.

Experimental Workflow Diagram

Caption: Workflow for the Calcium Influx Assay.

Experimental Protocol: Calcium Influx Assay

Materials:

-

HEK-293 cells stably expressing human TRPV1

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Capsaicin (TRPV1 agonist)

-

This compound

-

Black-walled, clear-bottom 96-well plates

-

Fluorescence plate reader with kinetic reading capabilities

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed TRPV1-HEK-293 cells at a density of 50,000 cells per well in 100 µL of medium in a black-walled, clear-bottom 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS).

-

Aspirate the culture medium and add 100 µL of the loading buffer to each well.

-

Incubate for 1 hour at 37°C, 5% CO2.

-

Wash the cells twice with 100 µL of HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

-

-

Compound Addition and Measurement:

-

Place the plate in a fluorescence plate reader set to 37°C.

-

Set the reader to measure fluorescence every 2 seconds (Excitation: 494 nm, Emission: 516 nm).

-

Establish a baseline fluorescence reading for 20 seconds.

-

Add 20 µL of this compound at various concentrations (non-cytotoxic range) or vehicle control.

-

Continue reading for 5 minutes to observe any direct agonistic effect.

-

Add 20 µL of a sub-maximal concentration of Capsaicin (e.g., 100 nM) to all wells.

-

Continue kinetic reading for another 5 minutes to measure the potentiation or inhibition of the capsaicin-induced response.

-

Data Analysis

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. The response is then normalized to the vehicle control.

Table 2: Hypothetical Data for TRPV1 Antagonism

| Compound Conc. (µM) | Peak Fluorescence (RFU) | % Inhibition of Capsaicin Response |

| 0 (Vehicle) | 50,000 | 0 |

| 0.1 | 45,000 | 10 |

| 1 | 30,000 | 40 |

| 10 | 15,000 | 70 |

| 50 | 5,000 | 90 |

| IC50 (µM) | ~2.5 |

Part 3: Secondary Assay: Direct Target Engagement

To confirm that the observed activity is due to direct binding to the target protein, a biophysical assay is essential. Fluorescence Polarization (FP) is a powerful technique for studying protein-ligand interactions in solution.[18][19][20][21]

Rationale for Fluorescence Polarization Assay

FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[20] In a competition assay format, the displacement of a fluorescently labeled TRPV1 ligand by this compound would indicate direct binding to the same site.[21]

Experimental Workflow Diagram

Caption: Workflow for the Competition FP Assay.

Experimental Protocol: Competition Fluorescence Polarization Assay

Materials:

-

Purified, soluble human TRPV1 protein (or a ligand-binding domain)

-

Fluorescently labeled TRPV1 ligand (e.g., a fluorescent analog of capsaicin)

-

This compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization